4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is a heterocyclic compound that contains sulfur and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-dione with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfur and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
- 4-sulfanyl-2-(trifluoromethyl)benzonitrile
- 4-sulfanyl-2-(trifluoromethyl)benzamide
- 4-sulfanyl-2-(trifluoromethyl)benzothiazole
Uniqueness
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is unique due to its pyrimidine ring structure combined with the presence of both sulfur and trifluoromethyl groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
CAS No. |
672-48-0 |
---|---|
Molecular Formula |
C5H3F3N2S2 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H3F3N2S2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) |
InChI Key |
IFUZIPNSKJEEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=S)C(F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.